Rubidium zirconate

Description

Properties

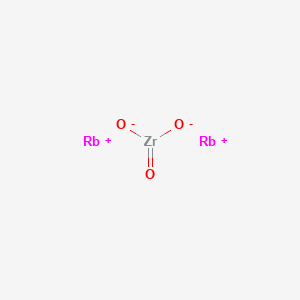

IUPAC Name |

dioxido(oxo)zirconium;rubidium(1+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3O.2Rb.Zr/q;2*-1;2*+1; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFHMBHWXKOAJND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Zr](=O)[O-].[Rb+].[Rb+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Rb2Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12534-23-5 | |

| Record name | Zirconate (ZrO32-), rubidium (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dirubidium zirconate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.435 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for Rubidium Zirconate Compounds

Stoichiometric Precursor Blending and Calcination Parameters

The synthesis of rubidium zirconate via solid-state reaction begins with the precise blending of stoichiometric amounts of precursor materials. Typically, rubidium carbonate (Rb₂CO₃) or rubidium oxide (Rb₂O) and zirconium dioxide (ZrO₂) are used as the starting materials. dergipark.org.trchemicalbook.com The powders are intimately mixed to ensure a homogeneous distribution of reactants, which is crucial for a complete reaction. core.ac.uk Mechanical mixing or grinding is often employed to increase the contact area between the precursor particles. chemicalbook.comcore.ac.uk

The blended powder is then subjected to calcination, a high-temperature heat treatment process. During calcination, the precursors decompose and react to form the desired this compound phase. The calcination temperature and duration are critical parameters that significantly affect the phase purity and crystallinity of the product. dergipark.org.tr For instance, the formation of various alkali metal zirconates, including those of rubidium, has been reported through solid-state reactions at elevated temperatures. researchgate.net While specific calcination temperatures for this compound are not extensively detailed in the provided search results, analogous systems like lithium zirconate (Li₂ZrO₃) are synthesized by calcining mixtures of lithium carbonate and zirconium dioxide at temperatures ranging from 650°C to 1050°C for at least 2 hours to achieve a nearly pure phase. dergipark.org.tr Similarly, for other complex oxide ceramics, calcination temperatures are optimized to achieve the desired crystal structure, with temperatures around 850°C for 2 hours being common. nepjol.info The goal is to provide sufficient thermal energy for the diffusion of ions and the formation of the new crystal lattice. chemicalbook.com

Controlled Atmosphere Synthesis Protocols

The atmosphere under which the calcination and subsequent sintering are carried out can influence the reaction and the final product. While many solid-state reactions are performed in air dergipark.org.trmst.edu, a controlled atmosphere may be necessary to prevent unwanted side reactions or to promote the formation of a specific phase. For example, in the synthesis of other zirconates, reactions are sometimes performed under specific gas flows, such as oxygen, to ensure the desired stoichiometry. acs.org The pressure of the system can also be a critical parameter. High-pressure solid-state metathesis (HPSSM) reactions, for instance, utilize high pressure to drive ion exchange and form crystalline products that may not be accessible under ambient conditions. aip.org

Sintering Conditions and Ceramic Processing

Following calcination, the resulting powder is often pressed into pellets and subjected to a sintering process at even higher temperatures. Sintering aims to densify the material and form a solid ceramic body. The sintering temperature and duration are crucial for achieving high density and desired grain size. For example, in the synthesis of other perovskite-type ceramics, sintering temperatures can be as high as 1140°C for 2 hours. nepjol.info In some cases, sintering aids are added to lower the required temperature and enhance densification. The final density and microstructure of the ceramic are highly dependent on the sintering conditions. mst.edursc.org For instance, studies on lead zirconate titanate (PZT) have shown that sintering temperatures and the presence of a lead source are critical to prevent lead loss and achieve good piezoelectric properties. mst.eduresearchgate.net

Table 1: Parameters in High-Temperature Solid-State Synthesis of Zirconates This table is generated based on analogous zirconate systems due to limited specific data on this compound.

| Parameter | Typical Range/Value | Purpose | Citation |

| Precursors | Rb₂CO₃/Rb₂O + ZrO₂ | Reactants for forming this compound | dergipark.org.trchemicalbook.com |

| Calcination Temperature | 650°C - 1050°C | Decompose precursors and form initial product phase | dergipark.org.tr |

| Calcination Time | ≥ 2 hours | Ensure complete reaction | dergipark.org.tr |

| Sintering Temperature | ~1140°C - 1700°C | Densify the ceramic body | core.ac.uknepjol.info |

| Sintering Time | 2 - 5 hours | Promote grain growth and densification | nepjol.inforsc.org |

Controlled Atmosphere Synthesis Protocols

Solution-Based and Soft Chemistry Approaches

Solution-based methods offer an alternative to the high temperatures required for solid-state reactions. These "soft chemistry" routes often lead to products with higher purity, better homogeneity, and controlled morphology at lower temperatures. dergipark.org.trchemicalbook.com

Hydrothermal and Solvothermal Synthesis Routes

Hydrothermal and solvothermal synthesis are versatile methods for producing crystalline materials from solutions under elevated temperature and pressure. wikipedia.org In hydrothermal synthesis, water is used as the solvent, while solvothermal synthesis employs non-aqueous solvents. wikipedia.org These methods are known for producing high-purity materials at lower temperatures compared to solid-state reactions. dergipark.org.tr

For instance, rubidium zirconium trisilicate (B10819215) has been synthesized via an ion exchange method starting with a potassium zirconium trisilicate prepared hydrothermally at 180°C for 5 days. acs.org The synthesis of zirconia nanoparticles has also been achieved through hydrothermal treatment of a zirconium tetrachloride (ZrCl₄) precursor solution at temperatures between 150°C and 200°C. aip.org The process involves heating the precursor solution in a sealed autoclave, followed by washing and drying the resulting particles. aip.org Similarly, zirconia-based nanocomposites have been fabricated using a hydrothermal method at 180°C for 18 hours. taylors.edu.my Solvothermal synthesis has been employed to create various nanomaterials, including metal-organic frameworks (MOFs), by reacting precursors in a solvent under controlled temperature and time. conicet.gov.ar

Co-precipitation Methods for Precursor Formation

Co-precipitation is a widely used technique to produce homogeneous, fine-particled precursors for ceramic synthesis. chemicalbook.com This method involves the simultaneous precipitation of multiple cations from a solution. The key advantage of co-precipitation is the intimate mixing of the components at a molecular level, which can significantly lower the subsequent calcination temperature required for phase formation. researchgate.net

In a typical co-precipitation process for zirconates, soluble salts of the constituent metals are dissolved in a suitable solvent, and a precipitating agent is added to induce the formation of an insoluble precursor, often a hydroxide (B78521) or oxalate (B1200264). chemicalbook.comwsu.edu For example, yttria-stabilized zirconia (YSZ) nanocrystalline powders have been prepared by co-precipitation using various precipitants like ammonia (B1221849) hydroxide or urea (B33335) from a solution of zirconium and yttrium salts. wsu.edu The pH of the solution is a critical parameter that influences the characteristics of the precipitate. researchgate.net After precipitation, the precursor is filtered, washed, and dried before being calcined to form the final zirconate powder. This method allows for the synthesis of ultrafine and highly reactive powders, which can be sintered at lower temperatures. chemicalbook.com For instance, strontium zirconate powders have been synthesized by pyrolyzing a co-precipitated strontium zirconyl oxalate precursor at 900°C for 5 hours. chemicalbook.com

Table 2: Comparison of Solution-Based Synthesis Methods for Zirconate Materials This table is generated based on analogous zirconate systems due to limited specific data on this compound.

| Synthesis Method | Typical Temperature | Key Advantages | Typical Precursors | Citation |

| Hydrothermal | 150°C - 200°C | High purity, controlled morphology, lower temperature | Zirconium salts (e.g., ZrCl₄), Rubidium salts | acs.orgaip.org |

| Solvothermal | 40°C - 160°C | Control over particle size and morphology, can use various solvents | Metal-organic precursors, Zirconium alkoxides | wikipedia.orgconicet.gov.ar |

| Co-precipitation | Room Temperature (precipitation), ~900°C (calcination) | High homogeneity, fine particle size, lower calcination temperature | Soluble metal salts (e.g., nitrates, chlorides), precipitating agents | chemicalbook.comwsu.edu |

Sol-Gel Processing and Xerogel Formation

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. For this compound (Rb₂ZrO₃), this method offers excellent control over chemical stoichiometry and homogeneity at a molecular level. A common variant of this method is the Pechini process, which utilizes a chelating agent and a polymerizing agent to create a stable and uniform precursor gel. mdpi.comutwente.nl

The synthesis typically begins with the dissolution of a zirconium precursor, such as a zirconium alkoxide (e.g., zirconium n-propoxide) or an inorganic salt (e.g., zirconium oxychloride), and a rubidium precursor (e.g., rubidium nitrate (B79036) or rubidium acetate) in a suitable solvent. A chelating agent, most commonly citric acid, is added to the solution. mdpi.comajol.info The citric acid forms stable complexes with the metal cations, preventing their premature precipitation.

Following chelation, a polyhydroxyl alcohol like ethylene (B1197577) glycol is introduced. The mixture is heated, promoting polyesterification between the citric acid and ethylene glycol. This reaction forms a polymeric resin throughout the solution, in which the metal-chelate complexes are uniformly distributed. The result is a viscous, transparent sol that, upon further heating and solvent evaporation, transforms into a rigid, porous solid known as a xerogel. The key advantage of this process is the immobilization of the metal cations within the polymer network, which prevents segregation and ensures compositional homogeneity in the final product. researchgate.net

The final step involves the calcination of the xerogel at elevated temperatures. During this heat treatment, the organic components are pyrolyzed, and the metal complexes decompose to form the desired this compound oxide phase. The calcination temperature is a critical parameter that influences the crystallinity and particle size of the final powder. mdpi.comnih.gov

Table 1: Typical Parameters for Sol-Gel Synthesis of Perovskite Zirconates Note: These are generalized parameters based on similar zirconate systems and would require optimization for this compound.

| Parameter | Description | Typical Values/Examples |

| Zirconium Precursor | Starting chemical source for zirconium. | Zirconium(IV) propoxide, Zirconium(IV) acetylacetonate, Zirconyl nitrate |

| A-Site Precursor | Starting chemical source for the alkali or alkaline earth metal. | Rubidium nitrate, Rubidium acetate, Rubidium carbonate |

| Chelating Agent | Forms complexes with metal ions to prevent precipitation. | Citric Acid, Ethylenediaminetetraacetic acid (EDTA) mdpi.com |

| Polymerizing Agent | Reacts with the chelating agent to form a polymer network. | Ethylene Glycol, Glycerol mdpi.com |

| Solvent | Medium for dissolving precursors and reagents. | Deionized water, Ethanol |

| Molar Ratios | Stoichiometry of reagents (e.g., Citric Acid:Metal Ions). | 1.5:1 to 4:1 |

| Gelation Temperature | Temperature to promote polymerization and gel formation. | 80 - 150 °C |

| Calcination Temperature | Temperature for pyrolysis of organics and crystallization of oxide. | 700 - 1200 °C nih.govcdmf.org.br |

Microwave-Assisted Synthesis Strategies

Microwave-assisted synthesis is an energy-efficient and rapid method for producing a wide range of inorganic materials, including perovskite oxides. rsc.org This technique utilizes microwave radiation to heat the reactants directly and volumetrically, leading to significantly faster reaction rates compared to conventional furnace heating. york.ac.ukresearchgate.net For this compound, microwave-assisted hydrothermal or solvothermal methods are particularly relevant. cdmf.org.br

In a typical microwave-assisted hydrothermal synthesis, aqueous solutions of rubidium and zirconium salts (e.g., chlorides or nitrates) are mixed with a mineralizer, such as a strong base (e.g., KOH or NaOH), in a sealed, microwave-transparent vessel, often lined with Teflon. cdmf.org.brdoaj.org The vessel is then placed in a microwave reactor and subjected to controlled irradiation. The microwave energy rapidly increases the temperature and pressure within the vessel, accelerating the dissolution, nucleation, and growth of the crystalline zirconate phase. researchgate.net

This method offers several advantages:

Speed: Reaction times can be reduced from many hours or days to minutes. york.ac.ukdiva-portal.org

Energy Efficiency: Microwaves heat the reactants directly, minimizing energy loss to the surroundings.

Phase and Morphology Control: By adjusting parameters such as precursor concentration, pH, temperature, pressure, and reaction time, it is possible to control the crystal phase, particle size, and morphology of the synthesized nanoparticles. doaj.orgacs.org

The resulting product is a crystalline powder that can be collected, washed, and dried. A subsequent, brief calcination step may be employed to enhance crystallinity if needed.

Table 2: Example of Microwave-Assisted Hydrothermal Synthesis Parameters for Zirconates Note: Data derived from synthesis of related zirconate compounds.

| Parameter | Description | Example Values | Reference |

| Precursors | Starting metal salts. | ZrOCl₂·8H₂O, CaCl₂·2H₂O | cdmf.org.br |

| Mineralizer | Agent to control pH and facilitate dissolution/precipitation. | NaOH, KOH | cdmf.org.brdoaj.org |

| Solvent | Liquid medium for the reaction. | Deionized Water | cdmf.org.brdoaj.org |

| Microwave Power | Power output of the microwave source. | 400 - 800 W | rsc.orgacs.org |

| Temperature | Target temperature inside the sealed vessel. | 140 - 180 °C | cdmf.org.brdoaj.org |

| Time | Duration of microwave irradiation. | 10 - 160 minutes | cdmf.org.brrsc.org |

| Pressure | Resulting pressure inside the vessel. | ~4 bar | cdmf.org.br |

Single Crystal Growth Techniques

The production of large, high-purity single crystals is essential for fundamental studies of a material's intrinsic physical properties. For this compound, high-temperature methods are required.

Flux Growth Methods for Large Crystal Formation

The flux growth method is a high-temperature solution growth technique that allows crystals to form at temperatures below their melting point. wikipedia.orgfrontiersin.org This is particularly useful for materials that have extremely high melting points, melt incongruently (decompose before melting), or have high vapor pressures.

In this method, the constituent oxides (or precursors that yield them upon heating, like carbonates) of this compound are dissolved in a molten salt, known as a flux. The flux acts as a solvent, lowering the liquidus temperature of the system. wikipedia.org The choice of flux is critical; it must dissolve the reactants but not react with them to form undesired stable compounds. For oxide growth, common fluxes include alkali metal halides (e.g., a eutectic mixture of RbCl-RbF), borates, or lead oxides. frontiersin.org

The process involves placing the reactants and the flux in an inert crucible (typically platinum) and heating the mixture in a programmable furnace to a temperature where a homogeneous solution is formed. The solution is then cooled very slowly over several days. As the temperature decreases, the solubility of the this compound in the flux reduces, leading to supersaturation and subsequent nucleation and growth of crystals. wikipedia.org Once the cooling program is complete, the solidified flux can be dissolved away using a suitable solvent (e.g., water or dilute acid), leaving the single crystals behind.

Controlled Crystallization from Melts

Controlled crystallization directly from a stoichiometric melt is a method for growing large single crystals of materials that melt congruently. Techniques like the Czochralski wikipedia.orgresearchgate.net or Bridgman-Stockbarger slideshare.net methods are standard for this purpose.

The Czochralski method involves melting the this compound raw material in a crucible. A seed crystal, attached to a rotating rod, is lowered to touch the surface of the melt. As the rod is slowly pulled upwards and rotated, the material solidifies at the seed-melt interface, extending the crystal structure of the seed to form a large, cylindrical single crystal known as a boule. wikipedia.org Precise control of the temperature gradients, pulling rate, and rotation speed is crucial for successful growth. koreascience.kr

This method requires very high temperatures for refractory oxides. For example, related perovskite oxides like BaZrO₃ are grown at temperatures around 2700 °C. warwick.ac.uk Achieving and maintaining such temperatures, along with finding a non-reactive crucible material, are significant technical challenges.

Advanced Synthesis Strategies for Nanostructured Rubidium Zirconates

Nanostructuring materials can lead to novel properties due to high surface-to-volume ratios and quantum confinement effects. Templated synthesis is a powerful strategy to control the size, shape, and porosity of nanomaterials. mu.edu.et

Templated Synthesis Approaches

Templating involves using a pre-existing nanostructured scaffold or material (the template) to direct the formation of the desired compound. rsc.org The template can be classified as either "hard" or "soft."

Hard Templating: This approach uses a rigid, porous material as a mold. mdpi.com Common hard templates include mesoporous silica (B1680970) (e.g., SBA-15, MCM-41) or porous carbon. The synthesis involves infiltrating the pores of the template with a precursor solution of rubidium and zirconium. diva-portal.orgdiva-portal.org After infiltration, the material is heat-treated to convert the precursors into this compound within the template's pores. Finally, the template is selectively removed, typically by etching (e.g., using NaOH or HF for silica templates), leaving behind a nanostructured replica of the template's pore structure (e.g., nanowires, nanotubes, or ordered mesoporous powders). diva-portal.orgacs.org

Soft Templating: This method uses self-assembling molecules, such as surfactants or block copolymers, as structure-directing agents. rsc.orgfrontiersin.orgresearchgate.net In a typical synthesis, the soft template molecules are dissolved in a solution with the rubidium and zirconium precursors. Through a self-assembly process, often induced by solvent evaporation (Evaporation-Induced Self-Assembly, EISA), the template molecules form ordered structures like micelles or liquid-crystalline phases. rsc.orgresearchgate.net The inorganic precursors organize around these structures. A subsequent condensation and calcination process solidifies the inorganic network and removes the organic template, resulting in a nanostructured material. uow.edu.au This method is highly versatile for creating mesoporous materials with controlled pore sizes. frontiersin.org

Table 3: Examples of Templating Strategies for Nanostructured Oxides

| Template Type | Template Example | Synthesis Principle | Resulting Nanostructure | Reference |

| Hard | Mesoporous Silica (SBA-15) | Infiltration of precursors into pores, calcination, template removal. | Nanowires, Nanoparticles | diva-portal.orgdiva-portal.org |

| Hard | Anodized Aluminum Oxide (AAO) | Infiltration of precursor solution into cylindrical pores. | Oriented Nanowire Arrays | harvard.edu |

| Soft | Block Copolymers (e.g., Pluronic P123) | Evaporation-Induced Self-Assembly (EISA) with precursors. | Ordered Mesoporous Oxides | rsc.orgfrontiersin.org |

| Soft | Surfactants (e.g., CTAB) | Micelle-templated nucleation and growth of nanoparticles. | Mesoporous Nanoparticles | acs.org |

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are advanced thin-film deposition techniques capable of producing high-quality, uniform layers of materials on a substrate. While both methods rely on the chemical reactions of precursor gases, they differ fundamentally in their process. In CVD, precursors are introduced simultaneously into a reaction chamber, leading to continuous film growth on a heated substrate. polimi.itwikipedia.org In contrast, ALD is a cyclical process where precursors are pulsed into the chamber one at a time, separated by purging steps with an inert gas. acs.orgnih.gov This sequential, self-limiting nature of ALD allows for atomic-level control over film thickness and composition, which is particularly advantageous for complex, multi-component materials. polimi.itepfl.chaip.org

Although direct research on the synthesis of this compound (Rb₂ZrO₃) via CVD or ALD is not extensively documented in publicly available literature, the synthesis of related materials such as zirconium oxide (ZrO₂), other complex perovskite oxides, and various alkali metal-containing films provides a strong basis for outlining potential synthesis methodologies. aip.orgresearchgate.net The fabrication of multi-component oxide films presents challenges, primarily related to the selection of compatible precursors that have suitable volatility and similar thermal decomposition windows to ensure stoichiometric control of the final material. aip.org

Chemical Vapor Deposition (CVD)

CVD processes for producing complex oxide films often require high operating temperatures and careful selection of precursor chemistry to achieve the desired phase and composition. researchgate.net For a ternary oxide like this compound, a metal-organic CVD (MOCVD) approach, particularly with liquid injection, is a promising strategy. Liquid injection CVD can overcome issues related to low volatility of solid precursors by dissolving them in a suitable solvent and vaporizing the solution before it enters the reactor. google.com

Precursor Selection

The primary challenge in developing a CVD process for this compound is identifying a compatible set of rubidium and zirconium precursors. These compounds must be sufficiently volatile and thermally stable to be transported into the reactor without premature decomposition. d-nb.info

For zirconium, a variety of precursors have been successfully used in CVD processes for zirconium-containing films. wikipedia.orgkindle-tech.com These include:

Zirconium halides: Zirconium tetrachloride (ZrCl₄) is a common precursor but its use can lead to halide contamination in the film and requires high deposition temperatures. google.com

Organometallic compounds: Zirconium β-diketonates, such as zirconium tetrakis(dipivaloylmethanate) [Zr(dpm)₄], and zirconium alkoxides, like tetrakis(t-butoxy)zirconium(IV) [Zr(OᵗBu)₄], offer alternative routes. google.comgoogle.com Amido-complexes like tetrakis(ethylmethylamino)zirconium (B1143060) (TEMAZ) are also used due to their good film deposition properties. google.com

Finding a suitable rubidium precursor for CVD is more challenging due to the tendency of alkali metals to form non-volatile ionic compounds. researchgate.net However, organometallic complexes, potentially β-diketonates or other custom-synthesized compounds with bulky organic ligands, could provide the necessary volatility. Rubidium tert-butoxide (RbOᵗBu), which has been successfully used in ALD, could also be explored for CVD applications, although its volatility and thermal stability window for CVD would need to be carefully evaluated. aip.org

Interactive Table: Potential CVD Precursors for this compound

| Precursor Type | Compound Name | Formula | Physical State | Notes |

| Zirconium Halide | Zirconium tetrachloride | ZrCl₄ | Solid | Low volatility, potential for halide contamination. google.com |

| Zirconium Alkoxide | Tetrakis(t-butoxy)zirconium(IV) | Zr(OᵗBu)₄ | Solid | Used as a single-source precursor for ZrO₂ in some MOCVD processes. google.com |

| Zirconium Amide | Tetrakis(ethylmethylamino)zirconium | Zr(NEtMe)₄ | Liquid | Good thermal stability has been a challenge for next-generation devices. google.com |

| Zirconium β-diketonate | Zirconium tetrakis(isobutyrylpivaloylmethanate) | Zr(IBPM)₄ | Solid | Enables stable deposition over a wider substrate temperature range. google.com |

| Rubidium Alkoxide | Rubidium tert-butoxide | RbOᵗBu | Solid | Successfully used in ALD; volatility for CVD would need assessment. aip.org |

Research Findings and Process Parameters

A hypothetical MOCVD process for this compound would involve dissolving the chosen rubidium and zirconium precursors in an organic solvent (e.g., tetrahydrofuran, toluene) to create a single-source solution. google.com This solution would be injected into a vaporizer and transported to the heated substrate using an inert carrier gas like argon or nitrogen. An oxidizing gas, such as oxygen saturated with water vapor, would be introduced separately to react with the precursors at the substrate surface.

Based on the synthesis of other complex oxides like PZT and barium cerate, the deposition parameters would likely fall within the following ranges:

Vaporizer Temperature: 200–250 °C google.com

Substrate Temperature: 500–950 °C google.com

Reactor Pressure: 5–10 Torr google.com

Reactant Gas: Oxygen (O₂), potentially with water vapor (H₂O)

Control over the stoichiometry of the Rb₂ZrO₃ film would be managed by adjusting the relative concentrations of the precursors in the liquid solution. The high substrate temperatures are typically necessary to facilitate the crystallization of the desired perovskite or related oxide phase. aip.org

Atomic Layer Deposition (ALD)

ALD is exceptionally well-suited for the synthesis of complex oxides like this compound due to its precise, self-limiting growth mechanism. aip.org This method allows for the construction of the material one atomic layer at a time, providing excellent control over film composition and uniformity, even on complex, three-dimensional surfaces. nih.gov The synthesis of a ternary oxide is achieved by using a "supercycle," which consists of sub-cycles for each of the constituent binary oxides. acs.org

Precursor Selection

The availability of suitable precursors is critical for a successful ALD process. rsc.org Fortunately, well-behaved ALD precursors for both rubidium and zirconium have been identified.

Rubidium Precursor: Rubidium tert-butoxide (RbOᵗBu) has been demonstrated as an effective ALD precursor for depositing rubidium-containing films. aip.orgrsc.org It is a solid that can be sublimed at moderate temperatures and exhibits the necessary self-limiting reactivity with common co-reactants like water or ozone. aip.org

Zirconium Precursor: A widely used zirconium precursor for ALD is tetrakis(dimethylamido)zirconium(IV) (TDMA-Zr). osti.gov It is a liquid with high volatility and good thermal stability, showing a broad ALD temperature window. osti.gov Other precursors include zirconium halides like ZrCl₄ and ZrI₄, and cyclopentadienyl-based zirconium compounds, which offer high thermal stability. researchgate.netaip.orgresearchgate.net

Interactive Table: Established and Potential ALD Precursors for this compound

| Precursor Type | Compound Name | Formula | Physical State | Key Characteristics |

| Rubidium Alkoxide | Rubidium tert-butoxide | RbOᵗBu | Solid | Proven efficacy for ALD of rubidium-containing films. aip.orgrsc.org |

| Zirconium Amide | Tetrakis(dimethylamido)zirconium(IV) | Zr(NMe₂)₄ | Liquid | High volatility, good thermal stability, and high reactivity. osti.gov |

| Zirconium Halide | Zirconium tetraiodide | ZrI₄ | Solid | Used with H₂O or O₃ as oxygen sources. researchgate.net |

| Zirconium Cyclopentadienyl | Tris(dimethylamino)cyclopentadienyl zirconium | CpZr(NMe₂)₃ | - | High thermal stability, allowing for deposition above 300 °C. aip.org |

Research Findings and Proposed ALD Supercycle

The deposition of this compound would be achieved by combining the individual ALD cycles for rubidium oxide and zirconium oxide in a defined ratio. An oxidizing agent, such as water (H₂O) or ozone (O₃), would serve as the oxygen source for both sub-cycles. researchgate.netrsc.org

A potential ALD supercycle for Rb₂ZrO₃ could be structured as follows, aiming for a 2:1 ratio of Rb:Zr:

Rubidium Oxide Sub-cycle (2x):

Pulse RbOᵗBu into the reactor.

Purge with inert gas (e.g., Ar, N₂).

Pulse oxidant (H₂O or O₃).

Purge with inert gas.

Repeat steps a-d.

Zirconium Oxide Sub-cycle (1x):

Pulse TDMA-Zr into the reactor.

Purge with inert gas.

Pulse oxidant (H₂O or O₃).

Purge with inert gas.

This entire supercycle would be repeated until the desired film thickness is achieved. The precise composition of the film can be finely tuned by adjusting the ratio of the Rb₂O and ZrO₂ sub-cycles. aip.org Based on the known ALD processes for the individual oxides, the ALD temperature window for this compound would likely be in the range of 225–300 °C. The upper limit is often determined by the thermal decomposition of the precursors, while the lower limit is constrained by the need for sufficient thermal energy to drive the surface reactions to completion. epfl.chosti.gov Research on ALD of hafnium zirconium oxide (HZO) has shown that factors like precursor purge times can significantly affect the resulting crystalline phase and material properties, a consideration that would be crucial for optimizing a this compound process. acs.org

Structural Characterization and Crystallography

Determination of Crystal System and Space Group Symmetry

The primary methods for establishing the fundamental symmetry of a crystalline material like rubidium zirconate involve diffraction techniques that probe the periodic arrangement of atoms.

Powder X-ray Diffraction (PXRD) Analysis for Phase Identification

Powder X-ray diffraction is a principal technique for identifying the crystalline phases present in a sample. For this compound, PXRD analysis has been crucial in determining its fundamental structure. Studies based on X-ray powder data have shown that Rb2ZrO3 is orthorhombic and isostructural with rubidium plumbate (Rb2PbO3). researchgate.net This technique works by directing X-rays at a powdered sample and measuring the angles and intensities of the scattered rays, which produces a diffraction pattern unique to the material's crystal lattice.

Computational materials databases, however, also report other potential structures. For instance, some theoretical calculations suggest that Rb2ZrO3 may adopt a monoclinic crystal system with the space group Cc or an orthorhombic system with the space group Pnma. osti.gov A computational investigation using Density Functional Theory (DFT) also examined an antipolar orthorhombic ground state (Pnma) and a metastable polar phase (Cmc21). umbc.edu These differing reports highlight the sensitivity of the final structure to synthesis conditions and the value of combining experimental data with theoretical modeling.

Single Crystal X-ray Diffraction (SCXRD) for Atomistic Structure Elucidation

For an unambiguous determination of atomic positions, bond lengths, and angles, single-crystal X-ray diffraction is the definitive method. This technique requires a small, perfect crystal, which, when exposed to an X-ray beam, diffracts in a way that allows for the construction of a detailed three-dimensional model of the electron density within the unit cell. While the orthorhombic structure of Rb2ZrO3 has been established from powder diffraction data, detailed SCXRD studies would provide the most precise atomistic elucidation, confirming the coordination environments of the rubidium, zirconium, and oxygen ions.

Neutron Diffraction for Light Atom and Magnetic Structure Determination

Neutron diffraction offers a complementary perspective to X-ray methods. Because neutrons scatter from atomic nuclei rather than electrons, this technique is particularly effective at locating light atoms, such as oxygen, in the presence of heavier atoms like zirconium and rubidium. A neutron diffraction study on Rb2ZrO3 would be invaluable for precisely determining the positions of the oxygen atoms and refining the geometry of the ZrO5 coordination polyhedra suggested by some structural models. researchgate.net Furthermore, should any magnetic ordering occur at low temperatures, neutron diffraction would be the primary technique for its detection and characterization.

Refinement of Lattice Parameters and Unit Cell Dimensions

Once the crystal system is identified, the precise dimensions of the unit cell are determined through refinement processes, which are often applied to diffraction data.

Rietveld Refinement for Polycrystalline Samples

Rietveld refinement is a powerful analytical procedure used to analyze powder diffraction patterns. It involves fitting a theoretically calculated diffraction profile to the entire measured experimental pattern, allowing for the refinement of various structural parameters. These include lattice parameters, atomic positions, and site occupancies. For polycrystalline Rb2ZrO3, Rietveld refinement of PXRD data is the standard method to obtain accurate lattice parameters from an experimentally synthesized sample. researchgate.net The lattice parameters derived from powder diffraction work for the orthorhombic phase are detailed in the table below. researchgate.net

Interactive Table 1: Crystallographic Data for Orthorhombic this compound (Rb2ZrO3)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Isostructural with | Rb2PbO3 |

| Lattice Parameter (a) | 10.7 Å |

| Lattice Parameter (b) | 7.40 Å |

| Lattice Parameter (c) | 5.87 Å |

Data derived from X-ray powder diffraction studies. researchgate.net

Structural Modeling from Diffraction Data

Structural modeling, often guided by experimental diffraction data, utilizes computational methods to build and refine atomic-scale models of a material. For Rb2ZrO3, DFT calculations have been used to investigate the relative stability of different structural configurations, such as the antipolar Pnma and polar Cmc21 phases. umbc.edu These theoretical models help interpret experimental findings and predict material properties. The data curated in resources like the Materials Project, which lists both monoclinic and orthorhombic structures for Rb2ZrO3, are often the result of high-throughput computational screening, providing a theoretical landscape of possible crystal structures. osti.govmatsci.org This synergy between experimental diffraction and theoretical modeling is essential for a comprehensive understanding of the compound's structural chemistry.

Analysis of Coordination Environments and Bonding Geometries

In the this compound structure, the rubidium (Rb⁺) cation is found in a 6-coordinate environment, bonded to six oxide (O²⁻) ions. osti.gov This coordination forms a polyhedron around the central rubidium ion. The Rb-O bond lengths are not uniform, indicating a somewhat distorted coordination sphere. Computational data from the Materials Project indicates that these interatomic distances span a range from approximately 2.88 to 3.12 Å. osti.gov

The coordination environment of the zirconium (Zr⁴⁺) cation is particularly noteworthy. Unlike the more common 6-fold (octahedral) or 8-fold coordination seen in many other zirconates, the zirconium in Rb₂ZrO₃ is bonded to five oxygen atoms. osti.govumbc.edu This 5-fold coordination results in the formation of distorted ZrO₅ trigonal bipyramids. osti.gov These bipyramids are not isolated but are connected through edge-sharing, forming a one-dimensional network which is a key characteristic of the A₂BX₃ family of compounds. umbc.edu The Zr-O bond distances within these polyhedra are reported to be in the range of 1.94 to 2.13 Å. osti.gov

| Cation | Coordination Number | Coordinating Anion | Polyhedron Geometry | Bond Distance Range (Å) | Source |

|---|---|---|---|---|---|

| Rb⁺ | 6 | O²⁻ | Distorted 6-coordinate | 2.88 - 3.12 | osti.gov |

| Zr⁴⁺ | 5 | O²⁻ | Distorted trigonal bipyramid | 1.94 - 2.13 | osti.gov |

The stability of the this compound crystal structure is a direct consequence of its bonding geometries and the relative sizes of its constituent ions. The specific ranges of Rb-O and Zr-O interatomic distances are critical for maintaining charge balance and minimizing lattice strain. osti.govchemrxiv.org

Zirconium Coordination Polyhedra (e.g., Octahedral, Fluorite-derived)

Investigations of Polymorphism and Phase Transitions

Polymorphism, the ability of a solid material to exist in more than one crystal structure, is a key area of investigation for functional materials like this compound. Theoretical studies predict that Rb₂ZrO₃ can exist in several different structural forms, or polymorphs, which may be accessible under varying temperature or pressure conditions. umbc.edu

Experimental investigations have been conducted to understand the thermodynamic properties of this compound at elevated temperatures. Heat capacity measurements have been performed on the compound over a temperature range of 300 K to 800 K. The results from these studies did not indicate any phase transitions within this temperature window, suggesting that the orthorhombic Pnma structure is thermodynamically stable up to at least 800 K. Information regarding structural transformations at temperatures exceeding this range is not currently available.

While specific experimental data on pressure-induced phase transitions in Rb₂ZrO₃ is limited, extensive computational work on the A₂BX₃ family provides significant insight. umbc.edunsf.gov These studies predict the existence of at least three key polymorphs related by atomic displacements:

A nonpolar, high-symmetry parent structure with the space group Cmcm.

An antipolar structure with the space group Pnma, which is the calculated ground state. umbc.edu

A polar structure with the space group Cmc2₁, which is a potential metastable state. umbc.edu

The transition between these phases involves the rotation or displacement of the ZrO₅ square pyramidal units. umbc.edu The small energy difference calculated between the antipolar ground state and the polar phase suggests that a transition could potentially be induced by external pressure. umbc.edu Such pressure-induced transitions are common in related oxide materials, where hydrostatic pressure can alter bond lengths and angles sufficiently to favor a different, more compact crystal structure. aps.orgumd.edu However, the specific pressures required to induce these transformations in this compound remain a subject for future experimental verification.

| Phase Type | Space Group | Symmetry | Status | Source |

|---|---|---|---|---|

| Antipolar | Pnma (#62) | Orthorhombic | Predicted Ground State / Experimental | osti.govumbc.edu |

| Polar | Cmc2₁ (#36) | Orthorhombic | Predicted Metastable Phase | umbc.edu |

| Nonpolar | Cmcm (#63) | Orthorhombic | Predicted High-Symmetry Parent Structure | umbc.edu |

Mechanisms of Phase Transition and Associated Hysteresis Phenomena

The study of phase transitions in this compound (Rb₂ZrO₃) reveals insights into its potential functionalities, particularly as an antiferroelectric material. Computational studies based on Density Functional Theory (DFT) have been instrumental in predicting the structural transformations that govern its properties.

Theoretical calculations suggest that this compound is a potentially new antiferroelectric (AFE) material. umbc.edu Its ground state is predicted to be an antipolar structure belonging to the Pnma space group. In addition to this stable ground state, a metastable polar phase with Cmc2₁ symmetry has been identified. umbc.edu The energy difference (ΔE₁) between the antipolar ground state and this first polar metastable state is calculated to be very small, on the order of just a few meV per formula unit. umbc.edu

The transition mechanism between the high-symmetry nonpolar parent structure (Cmcm space group) and the polar Cmc2₁ phase is described by a polar displacement pattern. umbc.edu This transition is associated with a minimal change in the unit cell volume, calculated to be less than 0.5%. umbc.edu Such small energy and volume changes are characteristic of displacive phase transitions, which are typically fast and can often be induced by external stimuli like electric fields or pressure.

Phase transitions in solids can be broadly categorized as first-order or second-order. First-order transitions are characterized by a discontinuous change in properties, the coexistence of two phases at the transition temperature, and the presence of latent heat. arxiv.org They often exhibit thermal hysteresis, where the transition temperature upon heating is different from the transition temperature upon cooling. arxiv.orgnih.gov This hysteresis is a hallmark of a nucleation and growth mechanism for the phase change. arxiv.org In contrast, second-order transitions are continuous, with no latent heat or hysteresis. arxiv.org Given the predicted coexistence of stable antipolar and metastable polar phases with a small energy barrier, the phase transition in this compound, when induced, would likely be first-order, potentially exhibiting hysteresis.

A well-documented example of significant thermal hysteresis is found in rubidium manganese hexacyanoferrate, where a charge-transfer-induced phase transition is accompanied by a structural change from cubic to tetragonal and a wide hysteresis loop of 75 K. nih.gov This phenomenon is driven by the entropy difference between the high-temperature and low-temperature phases. nih.gov While the specific mechanism in this compound is different, the potential for hysteresis remains a key area for experimental investigation, as it is crucial for applications in memory devices.

Table 1: Predicted Crystallographic Data for the Ground State of this compound

| Compound | Ground State Space Group | Lattice Parameter 'a' (Å) | Lattice Parameter 'b' (Å) | Lattice Parameter 'c' (Å) | Volume (ų) | Source |

|---|---|---|---|---|---|---|

| This compound (Rb₂ZrO₃) | Pnma | 6.12 | 7.97 | 8.23 | 401.9 | umbc.edu |

Microstructural Analysis and Morphology

Electron Microscopy (SEM, TEM) for Grain Size and Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful and complementary techniques for characterizing the microstructure of ceramic materials like this compound.

Scanning Electron Microscopy (SEM) is primarily used to study the surface morphology of materials. numberanalytics.com It provides high-resolution images that reveal key characteristics such as:

Grain Size and Shape: SEM analysis allows for the direct observation and measurement of the size and morphology (e.g., equiaxed, faceted, or irregular) of the crystalline grains. arxiv.org In studies of other complex oxides, SEM has been used to visualize how doping or processing conditions affect grain growth and compactness. researchgate.net

Porosity and Grain Connectivity: The images can show the extent of porosity within the sintered ceramic and how well the individual grains are connected, which significantly influences mechanical and electrical properties. researchgate.net

Phase Distribution: In multiphase materials, SEM can distinguish between different phases based on contrast variations.

Transmission Electron Microscopy (TEM) offers higher resolution than SEM and provides information about the internal structure of the material. numberanalytics.com For TEM analysis, the sample must be thinned to electron transparency. Key applications include:

Internal Defect Analysis: TEM can reveal internal crystallographic defects such as dislocations, stacking faults, and grain boundaries. numberanalytics.com

Nanoscale Grain Characterization: For nanocrystalline materials, TEM is indispensable for accurately determining grain size and distribution. mdpi.com

Selected Area Electron Diffraction (SAED): This technique, performed within a TEM, provides diffraction patterns from localized regions, allowing for the determination of the crystal structure and orientation of individual grains. researchgate.net

While specific experimental micrographs for this compound are not widely published, the application of SEM and TEM is standard practice for zirconate-based ceramics. Such analyses would be crucial for optimizing synthesis parameters to control grain size and morphology, thereby tailoring the material's properties.

High-Resolution Transmission Electron Microscopy (HRTEM) for Lattice Imaging

High-Resolution Transmission Electron Microscopy (HRTEM) is an advanced imaging mode that allows for the direct visualization of the atomic structure of a crystalline material. wikipedia.org It provides phase-contrast images where the periodic arrangement of atoms in the crystal lattice can be directly observed, achieving resolutions below one ångström (Å). wikipedia.orgthermofisher.com

The primary application of HRTEM in the study of this compound would be to:

Image Atomic Columns: Directly visualize the arrangement of rubidium, zirconium, and oxygen atoms in the crystal lattice, confirming theoretical structural models such as the predicted Pnma and Cmc2₁ phases. umbc.eduxray.cz

Characterize Crystal Defects: Identify and characterize atomic-scale defects like point defects, dislocations, and planar faults with exceptional precision. xray.cz The structure of interfaces, such as grain boundaries, can also be resolved at the atomic level.

Analyze Phase Boundaries: In the case of a phase transition, HRTEM could be used to image the interface between the two coexisting phases, providing mechanistic insights into the transformation.

The interpretation of HRTEM images is complex as it relies on phase contrast, which is sensitive to lens aberrations and sample thickness. wikipedia.org Therefore, image simulation based on structural models is required for accurate interpretation. xray.cz HRTEM has been successfully applied to study other rare-earth zirconate ceramics, demonstrating its capability to reveal detailed atomic arrangements and local structural order. researchgate.net

Table 2: Summary of Microstructural Analysis Techniques

| Technique | Primary Application | Information Obtained | Typical Resolution |

|---|---|---|---|

| Scanning Electron Microscopy (SEM) | Surface Imaging | Grain size, grain morphology, surface topography, porosity | ~1-10 nm |

| Transmission Electron Microscopy (TEM) | Internal Structure Imaging | Internal grain structure, dislocations, stacking faults, grain boundaries, crystallographic phase (via SAED) | ~0.1-1 nm |

| High-Resolution Transmission Electron Microscopy (HRTEM) | Atomic Lattice Imaging | Direct visualization of atomic columns, atomic-scale defects, interfaces, and phase boundaries | <0.1 nm (sub-ångström) |

Surface Morphology and Crystallite Orientation Studies

The surface morphology and the preferred orientation of crystallites are critical parameters, especially for thin-film and polycrystalline ceramic applications. These characteristics are typically investigated using techniques like Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD).

Surface Morphology: Atomic Force Microscopy (AFM) is a high-resolution scanning probe technique used to create three-dimensional maps of a material's surface. In studies of zirconium oxide (ZrO₂) thin films, AFM has been used to quantify surface roughness and observe how it changes with processing conditions like annealing temperature. mdpi.com For this compound, AFM would provide quantitative data on:

Surface Roughness: Parameters such as the mean roughness (MR) and root mean square roughness (RMSR) can be determined. mdpi.com

Crystallite Shape and Growth: The shape and size of crystallites on the surface can be imaged, revealing how they evolve during film growth or ceramic sintering. mdpi.com

Crystallite Orientation: In a polycrystalline material, the individual crystallites may be randomly oriented, or they may exhibit a preferred orientation, also known as texture. X-ray Diffraction (XRD) is the standard method for determining this. By comparing the relative intensities of the diffraction peaks from a sample to those of a randomly oriented powder standard, any preferred orientation can be identified. journals-sathyabama.com Studies on zirconium films have shown that processing parameters can influence the preferred crystallographic orientation, which in turn affects the material's properties. journals-sathyabama.com For this compound, understanding and controlling texture would be essential for optimizing its anisotropic properties, such as ferroelectric or piezoelectric responses.

Spectroscopic Probes of Electronic Structure and Lattice Dynamics

Vibrational Spectroscopy for Phonon Mode Analysis

Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, serves as a powerful tool for investigating the phonon modes of a crystal lattice. These phonons, or quantized lattice vibrations, are sensitive to the crystal structure, symmetry, and the nature of the chemical bonds within the material.

Raman spectroscopy measures the inelastic scattering of monochromatic light, providing information on the vibrational modes of a material. While specific Raman spectroscopic data for pure rubidium zirconate is not extensively documented in publicly available literature, analysis of analogous perovskite zirconates such as strontium zirconate (SrZrO₃) and barium zirconate (BaZrO₃) offers valuable insights into the expected vibrational modes.

In perovskite-type zirconates, the Raman spectra are typically characterized by modes arising from the vibrations of the ZrO₆ octahedra. These include stretching and bending modes of the Zr-O bonds. For instance, studies on orthorhombic SrZrO₃ have identified numerous Raman active modes, with prominent peaks associated with the tilting and rotation of the ZrO₆ octahedra. researchgate.net First-principles calculations for the cubic, tetragonal, and monoclinic phases of zirconia (ZrO₂) have also provided a basis for understanding the expected phonon frequencies in zirconate systems. aps.org

Theoretical calculations on other rubidium-containing compounds, such as the superionic crystal Rb₆Re₆S₈I₈, indicate that the vibrations involving the rubidium ions are typically found in the low-frequency region of the spectrum (e.g., < 2.5 THz or ~83 cm⁻¹), which is a direct consequence of the heavier mass of the rubidium atom and the ionic nature of its bonding. arxiv.org A similar behavior would be anticipated for this compound, where the low-frequency modes would be associated with the movement of the Rb⁺ cations against the zirconate framework.

Table 1: Representative Raman and IR Active Modes in Analogous Perovskite Zirconates Data extrapolated from studies on similar zirconate compounds to infer potential vibrational characteristics of this compound.

| Compound | Technique | Wavenumber (cm⁻¹) | Assignment |

| BaZrO₃ | IR | ~519 | Zr-O stretching in {ZrO₆} octahedra nih.gov |

| SrZrO₃ | Raman | 71, 119, 166 | High-frequency modes (Ag and B2g) researchgate.net |

| Monoclinic ZrO₂ | IR & Raman | < 740 | 15 IR and 18 Raman active modes mpg.de |

| Cubic ZrO₂ | IR | ~480 | Single IR active mode mpg.de |

This table is illustrative and based on data from analogous materials. The exact positions of vibrational modes for this compound may vary.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a material, exciting its vibrational modes. It is complementary to Raman spectroscopy, as the selection rules for IR activity can differ. For perovskite zirconates, the IR spectra are dominated by the absorption bands corresponding to the stretching and bending vibrations of the ZrO₆ octahedra.

In a study of barium stannate-zirconate solid solutions, the IR absorption band for the Zr-O vibration within the {ZrO₆} group in pure BaZrO₃ was centered at approximately 519 cm⁻¹. nih.gov This provides a characteristic "fingerprint" for the zirconate group in a perovskite structure. Similarly, studies on zirconia (ZrO₂) have shown that the IR spectra are highly sensitive to the crystallographic phase; cubic ZrO₂ exhibits a single broad IR band, whereas the lower-symmetry monoclinic phase shows multiple distinct absorption bands. mpg.deresearchgate.net For this compound, one would expect to observe strong absorption bands in the mid-to-far IR region, primarily associated with the internal vibrations of the [ZrO₃]²⁻ or related zirconate polyhedra.

The study of vibrational spectra as a function of temperature is crucial for identifying structural phase transitions and understanding the anharmonicity of lattice vibrations. As the temperature of a material changes, alterations in crystal symmetry or bonding can manifest as shifts in the position, width, and intensity of Raman or IR peaks. spectroscopyonline.com

For example, in barium zirconate (BaZrO₃), inelastic neutron and X-ray scattering studies have revealed a significant softening of an antiferrodistortive phonon mode at the R point of the Brillouin zone as the temperature is lowered from 300 K to 4 K. aps.org This softening is indicative of a near-instability towards a lower-symmetry phase, even though the average structure remains cubic. Similar temperature-dependent studies on lead-free alkali niobate piezoceramics have demonstrated that changes in Raman spectra can be directly correlated with orthorhombic-to-tetragonal phase transitions. aip.org

Infrared (IR) Spectroscopy for Vibrational Fingerprinting

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS)

High-energy spectroscopic techniques like XAS and XPS are used to probe the electronic states of atoms, providing information on oxidation states, chemical environment, and local atomic structure.

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that measures the binding energies of core-level electrons to determine the elemental composition and chemical states of the atoms on a material's surface.

For this compound, XPS would be instrumental in confirming the oxidation states of rubidium and zirconium. Zirconium in zirconates is expected to be in the +4 oxidation state. The Zr 3d core level spectrum typically shows a doublet corresponding to the Zr 3d₅/₂ and Zr 3d₃/₂ spin-orbit components. In various zirconate and zirconia compounds, the Zr 3d₅/₂ peak is consistently found in the binding energy range of 181 eV to 184 eV. nih.govaip.orgresearchgate.net This characteristic binding energy confirms the Zr(IV) state. thermofisher.com

Rubidium is expected to be present as Rb⁺ in the +1 oxidation state. The Rb 3d₅/₂ binding energy in rubidium-doped gadolinium titanate has been reported at 109.6 eV. utl.pt In general, for Rb(I) compounds, the Rb 3d₅/₂ binding energy falls between 109.8 and 111.5 eV. xpsfitting.com Any significant deviation from these ranges could indicate a different chemical environment or the presence of surface contaminants.

Table 2: Typical X-ray Photoelectron Spectroscopy (XPS) Binding Energies for this compound Constituents Data compiled from studies on various zirconate and rubidium compounds.

| Element | Core Level | Expected Binding Energy (eV) | Inferred Oxidation State |

| Zirconium (Zr) | 3d₅/₂ | 181.0 - 184.0 nih.govresearchgate.netthermofisher.com | +4 |

| 3d₃/₂ | ~2.3 - 2.4 eV higher than 3d₅/₂ nih.govthermofisher.com | +4 | |

| Rubidium (Rb) | 3d₅/₂ | 109.6 - 111.5 utl.ptxpsfitting.com | +1 |

| 3d₃/₂ | ~1.5 eV higher than 3d₅/₂ utl.pt | +1 | |

| Oxygen (O) | 1s | ~529 - 530 (Lattice O²⁻) nih.govresearchgate.net | -2 |

Binding energies are referenced to adventitious carbon C 1s at ~285.0 eV and can vary slightly depending on the specific chemical environment and instrument calibration.

X-ray Absorption Spectroscopy (XAS) is a technique that provides information about the local geometric and electronic structure around a specific absorbing atom. It is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).

The XANES region, which is sensitive to the oxidation state and coordination geometry of the absorbing atom, can be used to further confirm the +4 oxidation state of zirconium in this compound. For instance, in-situ XANES studies on Sc-doped barium zirconates have effectively tracked changes in the local environment around both Zr and Sc atoms during hydration, demonstrating the technique's sensitivity to subtle structural modifications. chemrxiv.org The shape and position of the Zr K-edge pre-edge features are directly related to the symmetry and occupancy of the Zr 4d orbitals, providing insight into the coordination of the ZrO₆ octahedra.

The EXAFS region provides quantitative information on the bond distances, coordination numbers, and identities of the neighboring atoms. For this compound, EXAFS at the Zr K-edge would allow for the precise determination of the Zr-O bond lengths and the number of nearest oxygen neighbors. Similarly, EXAFS at the Rb K-edge would reveal the local coordination environment around the rubidium ions, including the Rb-O bond distances. Such data is crucial for building and refining a complete structural model of the compound, especially if it possesses a complex or disordered structure.

Probing Electronic States and Oxidation States of Zirconium

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, element-specific probe to investigate the local structure and dynamics in solid materials. For rubidium-containing compounds like this compound, NMR of rubidium's two active isotopes, ⁸⁵Rb and ⁸⁷Rb, provides detailed insight into the atomic-level environment of the rubidium cations.

Solid-State Rubidium-85 and Rubidium-87 NMR

Both naturally occurring rubidium isotopes, ⁸⁵Rb and ⁸⁷Rb, are NMR active. However, they are quadrupolar nuclei (spin quantum number I > 1/2), which has significant consequences for their NMR spectra in the solid state. huji.ac.il The interaction of the nuclear electric quadrupole moment with the local electric field gradient (EFG) at the nucleus causes significant broadening of the NMR signals, which can often span hundreds of kilohertz or even several megahertz. rsc.org

Of the two isotopes, ⁸⁷Rb is generally the preferred nucleus for NMR studies despite both being quadrupolar. huji.ac.il This preference is due to its higher gyromagnetic ratio, greater natural abundance, and smaller quadrupole moment compared to ⁸⁵Rb, which typically results in narrower spectral lines and higher sensitivity. huji.ac.il For instance, in a simple aqueous solution of Rubidium Chloride (RbCl), the signal for ⁸⁷Rb is significantly sharper and more intense than that for ⁸⁵Rb under identical conditions. huji.ac.il

Acquiring high-quality solid-state NMR spectra of these nuclei requires specialized techniques. Magic-Angle Spinning (MAS) is employed to average out some of the anisotropic interactions, but the large quadrupolar interaction often requires advanced methods like Quadrupolar Carr-Purcell-Meiboom-Gill (QCPMG) sequences or performing experiments at very high magnetic fields to obtain resolved spectra. rsc.orgresearchgate.netacs.org

| Property | Rubidium-85 (⁸⁵Rb) | Rubidium-87 (⁸⁷Rb) |

|---|---|---|

| Spin (I) | 5/2 | 3/2 |

| Natural Abundance (%) | 72.17 | 27.83 |

| Gyromagnetic Ratio (10⁷ rad T⁻¹ s⁻¹) | 2.486 | 8.459 |

| Quadrupole Moment (Q / 10⁻²⁸ m²) | +0.246 | +0.120 |

| Relative Receptivity (vs ¹³C) | 44.7 | 293 |

Table 1: Comparison of the NMR properties of Rubidium-85 and Rubidium-87 isotopes. Data sourced from general NMR knowledge. huji.ac.il

Elucidation of Rubidium Coordination Environments and Dynamics

The parameters obtained from ⁸⁷Rb solid-state NMR spectra provide invaluable information about the local coordination and dynamic processes involving rubidium ions in the crystal lattice. The quadrupolar coupling constant (Cq), derived from the spectral lineshape, is highly sensitive to the symmetry of the EFG around the nucleus. researchgate.net A more distorted or asymmetric coordination environment around the Rb⁺ ion results in a larger Cq value and a broader NMR spectrum. In crystalline solids, different crystallographic sites for rubidium can often be distinguished by their unique NMR signatures. du.ac.in For example, studies on alkali pertechnetates have shown that the symmetry at the cation site influences the spectral parameters. acs.org

Furthermore, solid-state NMR is a key technique for studying ionic motion. nih.gov By conducting NMR experiments over a range of temperatures, changes in the spectral lineshape or in the nuclear spin relaxation times can be correlated with dynamic processes, such as Rb⁺ hopping or diffusion within the zirconate lattice. The onset of ionic motion often leads to a characteristic narrowing of the NMR signal as the dynamic processes partially average the quadrupolar interactions. This approach has been used to probe cation dynamics in various perovskite materials. nih.gov

Optical Spectroscopy for Electronic Transitions

Optical spectroscopy techniques are fundamental for characterizing the electronic properties of materials like this compound, particularly for determining the electronic band gap and assessing luminescent capabilities.

UV-Visible Absorption Spectroscopy for Electronic Band Gap Characterization

UV-Visible (UV-Vis) absorption spectroscopy is a standard method for determining the optical band gap of semiconductor and insulator materials. indexcopernicus.com When a material is irradiated with light, photons with energy greater than or equal to the material's band gap energy (Eg) are absorbed, promoting electrons from the valence band to the conduction band. science.gov The absorption spectrum shows a characteristic sharp increase in absorbance at a wavelength corresponding to the band gap energy.

The optical band gap can be estimated from the absorption spectrum using the Tauc relation: (αhν)ⁿ = A(hν - Eg) where α is the absorption coefficient, hν is the photon energy, A is a constant, and the exponent n depends on the nature of the electronic transition (n = 2 for a direct allowed transition and n = 1/2 for an indirect allowed transition). indexcopernicus.com By plotting (αhν)ⁿ versus hν (a "Tauc plot") and extrapolating the linear portion of the curve to the energy axis, the value of the band gap (Eg) can be determined. indexcopernicus.com

While specific data for this compound is not widely reported, studies on related zirconate materials provide insight into their typical electronic properties. Zirconates are generally wide-band-gap insulators. For instance, nanocrystalline praseodymium zirconate (Pr₂Zr₂O₇) was found to have a direct band gap of 2.69 eV. indexcopernicus.com Zirconium dioxide (ZrO₂), a related oxide, exhibits a band gap that can range from 3.50 eV to over 5.0 eV depending on its phase and crystallinity. researchgate.netresearchgate.net

| Material | Reported Band Gap (eV) | Transition Type |

|---|---|---|

| Praseodymium Zirconate (Pr₂Zr₂O₇) | 2.69 | Direct indexcopernicus.com |

| Zirconium Dioxide (ZrO₂) Nanostructures | 3.50 - 4.06 | Direct researchgate.net |

| Barium Zirconate (BaZrO₃) | 4.65 - 4.93 | Not Specified researchgate.net |

Table 2: Examples of optical band gaps for various zirconate-based materials determined by UV-Visible spectroscopy.

Theoretical and Computational Chemistry Studies

First-Principles Calculations Using Density Functional Theory (DFT)

First-principles calculations, rooted in DFT, have proven to be a powerful tool for investigating the properties of materials at the atomic level. For rubidium zirconate, these calculations have been employed to predict a range of its fundamental characteristics without the need for empirical parameters. The Cambridge Serial Total Energy Package (CASTEP) and other similar computational codes are often utilized for these simulations, typically employing the generalized gradient approximation (GGA) with the Perdew–Burke–Ernzerhof (PBE) exchange-correlation functional. rsc.orgresearchgate.net

Theoretical investigations have focused on the cubic perovskite structure of this compound (RbZrO3). rsc.orgresearchgate.net Using DFT calculations, the optimized lattice parameter for its cubic phase has been determined. One study reports a calculated lattice parameter of 4.23 Å. rsc.orgresearchgate.net Another study focusing on orthorhombic Rb2ZrO3 found lattice parameters of a = 10.7 Å, b = 7.40 Å, and c = 5.87 Å based on powder data. researchgate.net The negative formation energies calculated in these studies suggest that the experimental synthesis of this compound is feasible.

Table 1: Calculated Lattice Parameters for this compound

| Compound | Crystal System | a (Å) | b (Å) | c (Å) | Reference |

| RbZrO3 | Cubic | 4.23 | rsc.orgresearchgate.net | ||

| Rb2ZrO3 | Orthorhombic | 10.7 | 7.40 | 5.87 | researchgate.net |

The electronic properties of this compound have been a key focus of theoretical research. Analysis of the electronic band structure reveals that RbZrO3 is an indirect bandgap material. rsc.orgresearchgate.net The calculated bandgap is reported to be 3.57 eV. rsc.orgresearchgate.net An indirect bandgap suggests that the material may be useful for applications requiring improved conductivity. researchgate.net

Table 2: Calculated Electronic Properties of this compound

| Property | Value | Reference |

| Bandgap Type | Indirect | rsc.orgresearchgate.net |

| Bandgap Energy (Eg) | 3.57 eV | rsc.orgresearchgate.net |

The nature of chemical bonding in this compound can be elucidated through the analysis of its electronic charge density distribution. These studies help in understanding the ionic and covalent character of the bonds between the constituent atoms. In perovskite structures like RbZrO3, the bonding is typically a mix of ionic and covalent interactions. The bonds between the alkali metal (Rb) and the oxygen atoms are predominantly ionic, while the bond between the transition metal (Zr) and oxygen exhibits a more covalent character due to the hybridization of their orbitals. cdmf.org.br The charge density maps provide a visual representation of the electron distribution, highlighting the regions of charge accumulation and depletion, which are indicative of the bonding nature. mdpi.com

Phonon dispersion calculations are essential for determining the dynamical stability of a crystal structure. For new or hypothetical compounds like certain polymorphs of this compound, the absence of imaginary frequencies in the phonon spectrum across the entire Brillouin zone indicates that the structure is dynamically stable. researchgate.netumbc.edu These simulations also provide information about the vibrational modes of the crystal lattice. The analysis of these modes, including transverse and longitudinal optical modes, is critical for understanding the material's interaction with electromagnetic radiation, particularly in the infrared region. mdpi.com

The mechanical properties of this compound have been investigated through the calculation of its elastic constants. These constants (C11, C12, and C44 for a cubic system) are fundamental parameters that describe a material's response to external stress and are crucial for determining its mechanical stability and other properties like bulk modulus, shear modulus, and Young's modulus. researchgate.net For RbZrO3, the calculated anisotropic factor is 0.67067, and the Poisson's ratio is 0.27356. rsc.orgresearchgate.net The anisotropic nature of the compound is indicated by these values. rsc.orgresearchgate.net The calculations also suggest that the material possesses a ductile nature. rsc.orgresearchgate.net

Table 3: Calculated Mechanical Properties of this compound

| Property | Value | Reference |

| Anisotropic Factor | 0.67067 | rsc.orgresearchgate.net |

| Poisson's Ratio | 0.27356 | rsc.orgresearchgate.net |

The optical properties of this compound have been theoretically explored by calculating the complex dielectric function, from which other optical parameters like the absorption coefficient and optical conductivity can be derived. mdpi.com These studies indicate that RbZrO3 exhibits high optical absorption and conductivity, with activity in the visible region of the electromagnetic spectrum. rsc.orgresearchgate.net This makes it a potentially useful material for solar cell applications. rsc.orgresearchgate.net The analysis of the dielectric function reveals a wide range of energy transparency. nih.gov The high absorption observed between 2 and 5 eV suggests its suitability for optical lenses and coatings. researchgate.net

Prediction of Anisotropy and Elastic Constants

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations model the atomic and molecular motion of a system over time by numerically solving Newton's equations of motion. For this compound, MD simulations are instrumental in exploring dynamic properties such as lattice vibrations, ion diffusion, and the mechanisms of structural phase transitions.

The atoms within the this compound crystal lattice are not static; they are in constant motion, vibrating about their equilibrium positions. These collective vibrations, known as phonons, are fundamental to the material's thermal properties and play a critical role in kinetic processes like atomic diffusion.

MD simulations can model the vibrational spectra (phonon density of states) and analyze how energy is distributed among these vibrational modes. Studies on related complex oxides have shown that lattice vibrations are a primary contributor to the entropy changes that drive phase transitions. nih.gov The diffusion of ions, a thermally activated process, is intimately linked to these lattice vibrations. An atom must overcome an energy barrier to jump from its site to an adjacent one, and the frequency of these jumps is influenced by the vibrational energy of the lattice. doitpoms.ac.uk

Atomic diffusion in this compound can occur through several mechanisms:

Vacancy Diffusion : An atom on a lattice site moves into an adjacent empty site (a vacancy). The rate of this diffusion mechanism is dependent on both the concentration of vacancies and the energy barrier for the atomic jump. wikipedia.org This is a common mechanism for substitutional atoms like rubidium and zirconium.

Interstitial Diffusion : A smaller atom located in an interstitial position (a space between regular lattice sites) moves to a neighboring interstitial site. This process generally has a lower energy barrier compared to vacancy diffusion. doitpoms.ac.ukwikipedia.org

Computational studies on other ion conductors have demonstrated that the diffusion process is not necessarily coupled to all lattice vibrations equally. arxiv.org Research has shown that selectively exciting a small subset of specific phonon modes can increase ion diffusivity by several orders of magnitude, suggesting that it may be possible to enhance ionic conductivity without heating the entire material. arxiv.org While specific MD studies on this compound are not widely available, the principles derived from analogous materials like lithium-ion conductors and other zirconates provide a robust framework for understanding its potential behavior. nih.govarxiv.org

Many zirconates exhibit temperature- or pressure-induced phase transitions. qpeng.orgresearchgate.net MD simulations are a powerful tool for elucidating the atomic-level mechanisms of these transformations. By simulating the material at different temperatures and pressures, researchers can observe the cooperative displacement of atoms that leads to a change in crystal structure. arxiv.org

For example, simulations of elemental zirconium have successfully reproduced the first-order displacive nature of its α-β phase transition, showing an abrupt change in volume and coordinated atomic movement at the transition temperature. arxiv.org In more complex perovskite zirconates like lead zirconate titanate (PZT), MD simulations using sophisticated force fields have been able to reproduce the full phase diagram, including transitions between cubic, tetragonal, and other low-symmetry phases. ucl.ac.uk These simulations reveal that the switching mechanisms can be fundamentally different depending on the conditions; for instance, occurring via domain nucleation at high temperatures and through polarization rotation at low temperatures. ucl.ac.uk

For this compound, MD simulations could be employed to predict potential phase transitions, calculate the transition temperatures, and visualize the atomistic pathways of these transformations. Such simulations would clarify whether the transitions are displacive (involving shuffles of atoms) or order-disorder in nature, providing critical information for tailoring the material for specific applications.

Dynamics of Lattice Vibrations and Atomic Diffusion

Defect Formation Energy Calculations

Point defects, such as vacancies and interstitials, are imperfections in the crystal lattice that are always present and play a crucial role in determining the material's electronic and ionic properties. inflibnet.ac.in First-principles calculations, typically based on Density Functional Theory (DFT), are used to compute the energy required to form these defects.

A vacancy is created when an atom is removed from its lattice site. The energy required for this process, the vacancy formation energy (Ev), is a key parameter that determines the equilibrium concentration of vacancies at a given temperature. aip.org Lower formation energy implies a higher concentration of that specific vacancy.

While specific DFT calculations for this compound are not prominent in the literature, data from related compounds can provide estimates for the constituent ions. The formation energy of a vacancy is highly dependent on the local chemical environment, and the values in this compound would differ from those in simple oxides or pure metals. However, these values serve as a useful baseline for understanding which vacancies might form more readily. For instance, in many oxides, the oxygen vacancy formation energy is a critical parameter for ionic conductivity.

Below is a table of representative vacancy formation energies for rubidium, oxygen, and zirconium in different material contexts, calculated using computational methods.

| Vacancy | Host Material | Calculated Formation Energy (eV) | Computational Method |

| Rubidium (Rb) | Dirubidium Oxide (Rb₂O) | ~1.62 eV (using GGA) espublisher.com | DFT |

| Oxygen (O) | Zircon (ZrSiO₄) | 5.6 eV free.fr | DFT-LDA |